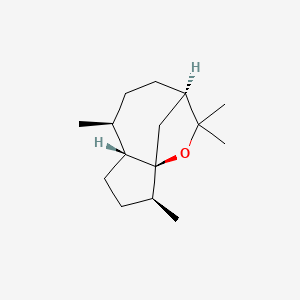
Guaioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Guaioxide can be synthesized through microbial oxidation. One method involves the use of Mucor plumbeus, which hydroxylates this compound to produce various hydroxy derivatives . The reaction conditions typically involve maintaining a controlled environment to facilitate the microbial transformation.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as guaiac wood oil. The extraction process includes steam distillation of the wood oil, followed by purification steps to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Guaioxide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxy derivatives.
Reduction: Although less common, reduction reactions can modify the structure of this compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common reagents include microbial agents like Mucor plumbeus.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Various organic reagents depending on the desired substitution.
Major Products Formed
Applications De Recherche Scientifique
Guaioxide has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpenoid transformations.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, although more research is needed.
Industry: Used in the fragrance industry due to its unique scent profile.
Mécanisme D'action
The mechanism of action of guaioxide involves its interaction with various molecular targets. For example, its hydroxylation by microbial agents like Mucor plumbeus involves the enzyme-mediated addition of hydroxyl groups to specific positions on the this compound molecule . This process alters the compound’s chemical properties and can lead to the formation of bioactive derivatives.
Comparaison Avec Des Composés Similaires
Guaioxide is unique among sesquiterpenoids due to its specific structure and reactivity. Similar compounds include:
Liguloxide: Another sesquiterpenoid with a similar structure but different functional groups.
Epi-ligulyl oxide: A stereoisomer of liguloxide with distinct chemical properties.
These compounds share some similarities with this compound but differ in their specific chemical behaviors and applications.
Propriétés
Numéro CAS |
20149-50-2 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
(1S,2S,5R,6S,9R)-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,5]dodecane |
InChI |
InChI=1S/C15H26O/c1-10-5-7-12-9-15(16-14(12,3)4)11(2)6-8-13(10)15/h10-13H,5-9H2,1-4H3/t10-,11-,12+,13+,15-/m0/s1 |
Clé InChI |
GXMJXGUEPXEOGR-WHPHWUKISA-N |
SMILES isomérique |
C[C@H]1CC[C@@H]2C[C@]3([C@@H]1CC[C@@H]3C)OC2(C)C |
SMILES canonique |
CC1CCC2CC3(C1CCC3C)OC2(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


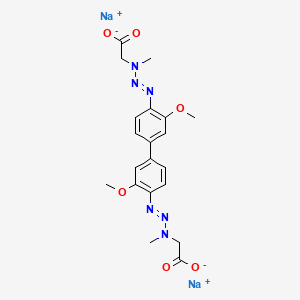
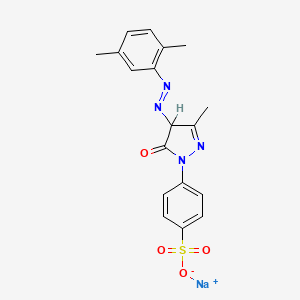
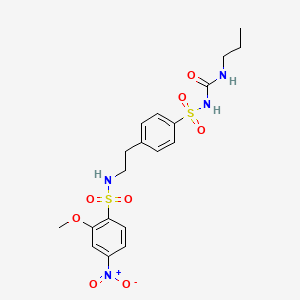
![4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one](/img/structure/B12706697.png)

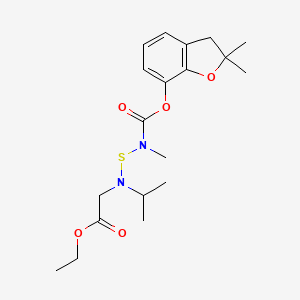
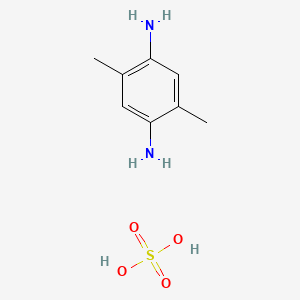

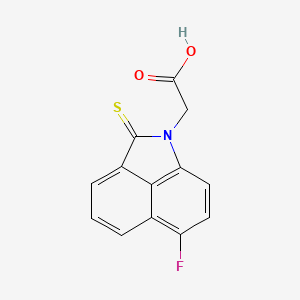
![N-[2-[(3-Chloro-4-cyanophenyl)azo]-5-(diethylamino)phenyl]-2-hydroxyacetamide](/img/structure/B12706745.png)

![[2-[[(2R,3S,5R)-5-(5-bromo-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy]-2-oxoethyl]phosphonic acid](/img/structure/B12706753.png)


